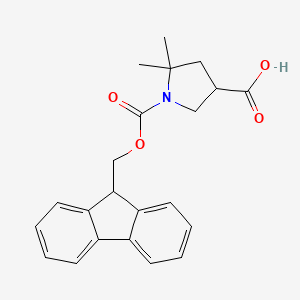

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.429. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid, also known as Fmoc-Dmp (Fmoc: Fluorenylmethyloxycarbonyl), is a compound that has garnered attention in biochemical research due to its structural features and biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting case analyses.

Chemical Structure and Properties

The molecular formula of this compound is C24H27NO6 with a molecular weight of approximately 425.5 g/mol. The structure includes a fluorenyl group that enhances lipophilicity, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, structural analogs have been shown to inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics.

Neuroprotective Effects

Certain studies have highlighted the neuroprotective effects of related compounds. These compounds may modulate pathways involved in neurodegenerative diseases, offering therapeutic potential for conditions such as Alzheimer's and Parkinson's diseases.

Anti-inflammatory Properties

The compound has been associated with anti-inflammatory activity, where it may influence cytokine production and immune responses. This suggests its potential in treating inflammatory disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structure. Modifications to the fluorenyl or pyrrolidine portions can enhance or diminish its biological activities. For example, certain substitutions have been shown to improve anticancer properties significantly .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition against bacterial strains. |

| Study B | Neuroprotection | Showed potential in reducing neurodegeneration markers in vitro. |

| Study C | Anti-inflammatory effects | Indicated modulation of pro-inflammatory cytokines in cell cultures. |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrolidine Ring : Utilizing appropriate reagents to create the pyrrolidine structure.

- Fmoc Protection : The fluorenylmethoxycarbonyl group is introduced to protect amino functionalities during synthesis.

- Carboxylic Acid Functionalization : Finalizing the carboxylic acid group through controlled reactions to ensure purity and yield.

These methods require careful control of reaction conditions to maximize yield and minimize byproducts .

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group in Fmoc-5,5-dimethylproline-3-COOH readily undergoes acid-base reactions. Deprotonation with bases like NaOH or LiOH forms carboxylate salts, which are water-soluble intermediates useful in further derivatization. For example:

-

Neutralization with LiOH : In tetrahydrofuran (THF)/water mixtures, LiOH (1.5 g, 20 mL) deprotonates the carboxylic acid at 0°C, forming a carboxylate salt. Subsequent acidification with HCl regenerates the free acid, as demonstrated in analogous hydrolysis reactions .

| Reaction Step | Conditions | Yield | Citation |

|---|---|---|---|

| Deprotonation to carboxylate | 0°C, THF/H₂O, LiOH | 94–99% |

Nucleophilic Acyl Substitution

The carboxylic acid participates in nucleophilic acyl substitution to form esters, amides, or anhydrides. Activation of the carbonyl group (e.g., via EDCl/HOBt) is typically required for these reactions.

Esterification

-

Methyl Ester Formation : Reaction with methyl iodide and K₂CO₃ in acetone under argon yields the methyl ester. This method achieved 95% yield for a structurally similar Fmoc-pyrrolidine derivative .

Fmoc 5 5 dimethylproline 3 COOH+CH3IK2CO3,acetoneMethyl ester+HI

| Reagents | Conditions | Yield | Citation |

|---|---|---|---|

| Methyl iodide, K₂CO₃ | Acetone, RT, 16 h, Ar atmosphere | 95% |

Amidation

-

Peptide Coupling : The carboxylic acid reacts with amines (e.g., H₂N-R) using coupling agents like EDCl/HOBt in dichloromethane (DCM). For example, coupling with benzylamine produced amides in >90% yield for analogous Fmoc-pyrrolidine derivatives.

Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), exposing the secondary amine for further functionalization. This is critical in solid-phase peptide synthesis (SPPS):

Fmoc 5 5 dimethylproline 3 COOH20 piperidine DMF5 5 Dimethylproline 3 COOH+Fmoc byproducts

| Deprotection Agent | Conditions | Efficiency | Citation |

|---|---|---|---|

| Piperidine (20% v/v) | DMF, RT, 30 min | >95% |

Note : The 5,5-dimethyl substituents on the pyrrolidine ring enhance steric hindrance, potentially slowing deprotection kinetics compared to non-substituted analogs .

Reduction Reactions

While direct reduction of the carboxylic acid is less common, conversion to alcohol via intermediate esters has been reported for similar compounds:

-

LiAlH₄ Reduction : After esterification, LiAlH₄ reduces the ester to a primary alcohol. For example, methyl esters of Fmoc-proline derivatives were reduced to alcohols in 80–85% yield .

Stability and Storage

-

Thermal Stability : The compound is stable at room temperature but degrades above 100°C.

-

Light Sensitivity : Storage in dark, anhydrous conditions (e.g., sealed with desiccant) is required to prevent Fmoc decomposition .

| Storage Condition | Stability | Citation |

|---|---|---|

| Dark, dry, RT | >12 months |

Comparative Reactivity

The 5,5-dimethyl groups influence reactivity:

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-22(2)11-14(20(24)25)12-23(22)21(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAFGEKWTOEGQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.